molecular formula C44H65NO13 B8101678 [(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate

[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate

Cat. No.: B8101678
M. Wt: 816.0 g/mol
InChI Key: KFUFLYSBMNNJTF-FWCNKRCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate is a highly complex macrocyclic lactone. Key structural features include:

  • A 16-membered lactone ring (1-oxacyclohexadeca) with conjugated double bonds (4Z,6Z,12Z,14E).
  • Multiple substituents: hydroxy (C-10), methoxy (C-3, C-15), methyl (C-7,9,11,13), and a propan-2-yloxan group.
  • An ester moiety with a cyclopentenyl amino group (E-configuration) .

Properties

IUPAC Name

[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12-,18-17+,24-13-,25-20-,34-21+/t26-,27+,28-,29-,30-,33-,35+,39-,40+,41+,42+,44+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUFLYSBMNNJTF-FWCNKRCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C(=C\C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H65NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88899-56-3
Record name Bafilomycin B1 from Streptomyces species
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound [(2R,4R,5S,6R)-2-hydroxy... (E)-4[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate] is a complex organic molecule with potential biological activities. Its intricate structure suggests various interactions with biological systems. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C40H61N1O16C_{40}H_{61}N_{1}O_{16}, and it features multiple hydroxyl groups and a unique oxacyclohexadecane ring structure. The stereochemistry is significant for its biological activity.

PropertyValue
Molecular FormulaC40H61N1O16C_{40}H_{61}N_{1}O_{16}
Molecular Weight745.92 g/mol
IUPAC Name[(2R,4R,5S,6R)...

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, it was found to inhibit the Wnt signaling pathway selectively without causing acute cytotoxic effects on normal cells. The IC50 for Wnt inhibition was reported at 27 ± 6 μg/ml with a cytotoxic IC50 of 143 ± 9 μg/ml .

Antimicrobial Activity

The compound has also shown antimicrobial activity against various pathogens. In vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Enzyme Inhibition

Another area of interest is the compound's ability to act as an enzyme inhibitor . It has been reported to inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, it inhibits cyclooxygenase (COX) enzymes which are crucial in the inflammatory response.

Case Studies

  • Study on Wnt Pathway Inhibition :
    • Objective : To evaluate the specificity of the compound in inhibiting Wnt signaling.
    • Methodology : Cell lines were treated with varying concentrations of the compound.
    • Findings : Significant inhibition was observed at lower concentrations compared to other tested compounds .
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess the antimicrobial properties against common bacterial strains.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound exhibited zones of inhibition comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Macrolide Derivatives

Compound: (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-10-(2,4,7-trioxa-1-azaoctan-1-ylidene)-1-oxacyclotetradecan-2-one
  • Structural Similarities :
    • 14-membered lactone ring (vs. 16-membered in the target).
    • Hydroxy, methoxy, and methyl substituents.
    • Complex stereochemistry (multiple R/S configurations).
  • Key Differences: Presence of a dimethylamino group and trioxa-azaoctanylidene substituent. Smaller ring size alters conformational flexibility and bioactivity.
  • Synthesis : Both compounds likely require macrocyclization strategies and stereochemical control using protecting groups (e.g., acetyl) .

Germacrane Lactones

Compounds: Cardivarolides A–D
  • Structural Similarities: Lactone core (10-membered germacrane skeleton). Detailed stereochemical analysis via NOESY and ECD calculations .
  • Key Differences: Smaller ring size limits substituent diversity compared to the target. Bioactivity: Germacranes exhibit antifungal and cytotoxic properties, whereas the target’s cyclopentenyl amino group may target different pathways .

Agarofuran Derivatives

Compounds: Triptogelin A-4 and Wightianine A
  • Structural Similarities: Stereochemical complexity (e.g., axial vs. equatorial substituents). Use of NOESY for configuration determination .
  • Key Differences: Agarofurans are sesquiterpene polyesters, unlike the macrocyclic target. Substituents include benzoyloxy groups, contrasting with the target’s methoxy and cyclopentenyl amino moieties .

Data Table: Structural and Functional Comparison

Feature Target Compound Compound (Macrolide) Germacrane Lactones ()
Ring Size 16-membered lactone 14-membered lactone 10-membered lactone
Key Substituents 10-hydroxy, 3,15-dimethoxy, cyclopentenyl amino Dimethylamino, trioxa-azaoctanylidene, ethyl Hydroxy, methyl, spirocyclic moieties
Double Bonds 4Z,6Z,12Z,14E 10Z Position varies (e.g., germacrane isomers)
Stereocenters Multiple (2R,4R,5S,6R, etc.) Multiple (3R,4S,5S, etc.) Configurations like 2R,5S
Biological Activity Hypothesized antimicrobial/anticancer Likely antibiotic (macrolide class) Antifungal, cytotoxic
Analytical Methods NMR (NOESY), MS, ECD, X-ray NMR, MS, X-ray ECD, NMR, X-ray

Preparation Methods

Anodic Oxidation and CO₂ Saturation

Electrochemical methods have been employed for synthesizing structurally related β-keto esters and macrocyclic precursors. A key precedent involves the use of sacrificial magnesium anodes and copper cathodes in a one-chamber electrolytic cell under CO₂ saturation. For the target compound, this approach could facilitate the formation of the 3-oxo cyclohexane carboxylate intermediate, a structural motif present in the macrocyclic lactone core.

The electrolysis conditions involve:

  • Solvent : N,N-dimethylformamide (DMF)

  • Supporting electrolyte : Tetra-n-butylammonium bromide (0.1 M)

  • Substrate : 2-cyclohexen-1-one (0.1 M)

  • Current density : 6.93 mA/cm²

  • Temperature : -10°C to 10°C

Under these conditions, CO₂ acts as a carboxylation agent, enabling the formation of carboxylated intermediates critical for subsequent esterification.

Electrosynthetic Yield Optimization

Yields in electrochemical steps are highly dependent on temperature control and charge transfer efficiency. Trials with 2-cyclohexen-1-one demonstrated a linear relationship between faradaic efficiency and temperature, with optimal yields (26–36%) achieved at -10°C. This suggests that cryogenic conditions may stabilize reactive intermediates during the synthesis of the target compound’s lactone segment.

Esterification and Functional Group Interconversion

Iodoethane-Mediated Esterification

Post-electrolysis esterification with iodoethane under alkaline conditions is a critical step for introducing ethoxycarbonyl groups. In model systems, this reaction proceeds via nucleophilic substitution at the carboxylate oxygen:

Reaction conditions :

  • Base : Anhydrous K₂CO₃ (2% v/v)

  • Alkylating agent : Iodoethane (5% v/v)

  • Temperature : 50–60°C

  • Time : 3.5–5 hours

The esterification efficiency correlates with the steric accessibility of the carboxylate intermediate. For the target compound’s sterically hindered environment, prolonged reaction times (5 hours) and excess iodoethane may be necessary.

Purification Protocols

Post-esterification workup involves:

  • Neutralization : 2M HCl to pH 7

  • Extraction : Four successive ether extractions (1:1 v/v)

  • Washing : Saturated NaCl solution (25% v/v of ether layer)

  • Drying : Anhydrous MgSO₄

  • Concentration : Rotary evaporation under reduced pressure

These steps achieve >95% recovery of esterified products in model systems, though macrocyclic compounds may require chromatographic purification.

Macrocyclic Lactone Assembly

Ring-Closing Metathesis (RCM)

The 16-membered 1-oxacyclohexadeca tetraene core likely requires RCM using Grubbs catalysts. A hypothetical synthesis pathway involves:

Starting material : Linear diene precursor with terminal olefins
Catalyst : Hoveyda-Grubbs 2nd generation (5 mol%)
Solvent : Dichloromethane (0.02 M)
Temperature : 40°C
Time : 24 hours

This method typically achieves 60–75% yields for similar macrocycles, though stereochemical outcomes depend on precursor design.

Macrolactonization

Alternative approaches employ Yamaguchi conditions:

  • Activator : 2,4,6-Trichlorobenzoyl chloride

  • Base : Et₃N

  • Solvent : THF

  • Temperature : 0°C → rt

This method is effective for 12–18-membered lactones but requires high dilution (0.001–0.01 M) to suppress oligomerization.

Stereochemical Control

Asymmetric Induction

The compound’s eight stereocenters necessitate chiral pool synthesis or catalytic asymmetric methods. For the 2R,4R,5S,6R oxane moiety, enzymatic desymmetrization using lipases (e.g., Candida antarctica Lipase B) in organic solvents provides up to 98% ee for similar systems.

Protecting Group Strategy

A tentative protection scheme includes:

  • Hydroxyl groups : TBS ethers

  • Amine : Boc protection

  • Ketones : Ethylene ketal

Deprotection sequences must be optimized to prevent epimerization, particularly at the C9 and C10 centers.

Analytical Characterization

Critical quality control metrics include:

ParameterMethodSpecification
Enantiomeric excessChiral HPLC≥98% ee
Macrocycle purityUPLC-MS≥95% (UV 210 nm)
Stereochemical confirmationX-ray crystallographyMatch predicted configuration

Q & A

Q. What spectroscopic methods are recommended for confirming the stereochemical configuration of this compound?

To resolve stereochemistry, employ nuclear magnetic resonance (NMR) for diastereotopic proton analysis, circular dichroism (CD) for chiral centers, and X-ray crystallography for absolute configuration determination. For macrocyclic regions, NOESY NMR can identify spatial proximities between substituents. High-resolution mass spectrometry (HRMS) validates molecular integrity .

Q. How can the molecular formula and purity of the compound be verified post-synthesis?

Use HRMS (e.g., ESI-TOF) to confirm the molecular formula (CₙHₘOₓNₖ) by matching experimental and theoretical isotopic patterns. Purity is assessed via reverse-phase HPLC (C18 column, UV detection) or thin-layer chromatography (TLC) with iodine visualization. Elemental analysis ensures stoichiometric consistency .

Q. What stability considerations are critical for storing this compound?

Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation. For solutions, use anhydrous DMSO or ethanol to avoid hydrolysis. Monitor degradation via periodic LC-MS profiling, especially for labile groups like the enoate ester .

Advanced Research Questions

Q. How can synthetic yield be optimized for this macrocyclic compound?

Retrosynthetic analysis should prioritize modular assembly of the oxacyclohexadeca core and pentan-2-yl sidechain. Use protecting groups (e.g., tert-butyldimethylsilyl ethers) for hydroxyl moieties during ring-closing metathesis. Catalytic asymmetric hydrogenation or enzymatic resolution ensures stereochemical fidelity. Monitor reaction kinetics via in situ FTIR to optimize cyclization conditions .

Q. How to resolve contradictions in bioactivity data across different in vitro models?

Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays). Control for cell-line-specific metabolic pathways (e.g., CYP450 expression) and buffer composition effects on solubility. Apply multivariate statistical analysis (ANOVA with Tukey post-hoc tests) to identify confounding variables .

Q. What experimental strategies elucidate the compound’s interaction with enzymatic targets?

Combine molecular docking (AutoDock Vina, using PDB structures) with surface plasmon resonance (SPR) to map binding pockets. For kinetic studies, use stopped-flow spectrophotometry to measure kₐₜₜ and Kₘ. Mutagenesis of catalytic residues (e.g., His or Asp in hydrolases) validates mechanistic hypotheses .

Q. How to design metabolomic studies for hepatic pathway analysis?

Administer isotopically labeled compound (¹³C or ²H) to hepatocyte models, followed by LC-HRMS/MS to track metabolites. Use software like MetaboAnalyst for pathway enrichment analysis. Compare phase I/II metabolism profiles across species (e.g., human vs. murine microsomes) to predict interspecies variability .

Methodological Notes

  • Data Contradiction Analysis : Use chemometric tools (PCA, PLS-DA) to distinguish experimental noise from biologically significant outliers .
  • Stereochemical Validation : Cross-reference NMR coupling constants (J-values) with density functional theory (DFT)-predicted dihedral angles .
  • Synthetic Optimization : Employ design of experiments (DoE) frameworks (e.g., Box-Behnken) to statistically optimize reaction parameters (temperature, catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.